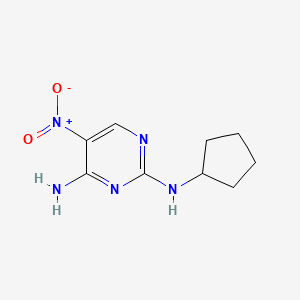

N2-cyclopentyl-5-nitropyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-cyclopentyl-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O2/c10-8-7(14(15)16)5-11-9(13-8)12-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHUOSCLHYKSNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=C(C(=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of a cyclopentyl group. One common method involves the reaction of 2,4-diaminopyrimidine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The nitration step can be achieved using nitric acid under controlled conditions to introduce the nitro group at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and alkylation reactions. These processes are typically carried out in batch reactors with careful control of temperature and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N2-cyclopentyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The amino groups at the 2 and 4 positions can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N2-cyclopentyl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antiproliferative effects on cancer cells.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N2-cyclopentyl-5-nitropyrimidine-2,4-diamine involves its interaction with cellular targets. It has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M stage. This effect is likely due to its ability to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

N4-Cyclohexyl-5-Nitropyrimidine-2,4-Diamine

- Substituent : Cyclohexyl at N4 vs. cyclopentyl at N2.

- The N4 position may alter hydrogen-bonding patterns, as seen in crystal structures of related compounds (e.g., N–H···Cl interactions in 2-chloro-5-nitropyridin-4-amine) .

- LogP : Cyclohexyl analogs typically exhibit higher LogP values (lipophilicity) than cyclopentyl derivatives, affecting membrane permeability .

N4-Isopropyl-6-Methyl-5-Nitropyrimidine-2,4-Diamine

- Substituent : Isopropyl at N4 and methyl at position 4.

- The additional methyl group at position 6 may disrupt planarity, reducing DNA intercalation efficiency observed in planar analogs like pyrido[2,3-f]pyrimidine-2,4-diamine .

N2-[3-(Dimethylamino)Propyl]-6-(4-Methylpiperidin-1-yl)-5-Nitropyrimidine-2,4-Diamine

- Substituent: Dimethylaminopropyl and methylpiperidinyl groups.

- Impact: The polar dimethylamino group increases water solubility (PSA = 98.18 Ų) but reduces LogP (1.14), contrasting with the hydrophobic cyclopentyl group. Such structural variations are critical for optimizing pharmacokinetic profiles .

DNA Intercalation

- Planar pyrimidine derivatives like pyrido[2,3-f]pyrimidine-2,4-diamine exhibit strong DNA intercalation, comparable to doxorubicin . The nitro group in N2-cyclopentyl-5-nitropyrimidine-2,4-diamine may enhance planarity, but the cyclopentyl group’s bulkiness could reduce binding efficiency.

Kinase Inhibition

Physicochemical Data Comparison

*Estimated based on molecular formula. †Predicted using analogous structures. ‡Reported values from chem960.com .

Biological Activity

N2-cyclopentyl-5-nitropyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and comparative analyses with similar compounds.

This compound is characterized by the following structural features:

- Pyrimidine Core : A six-membered ring containing two nitrogen atoms.

- Cyclopentyl Group : A five-membered carbon ring attached to the nitrogen at position 2.

- Nitro Group : A nitro substituent at position 5 enhances its biological activity.

The primary mechanism through which this compound exerts its biological effects involves:

- Cell Cycle Arrest : It has been shown to inhibit cancer cell proliferation by arresting the cell cycle at the G2/M phase. This action is likely due to interference with DNA synthesis and repair mechanisms.

Antiproliferative Effects

Numerous studies have demonstrated the antiproliferative activity of this compound against various human cancer cell lines. The following table summarizes key findings from recent research:

These findings indicate that this compound has moderate to potent anticancer properties across multiple cancer types.

Case Studies

-

In Vitro Study on HepG2 Cells :

- A study evaluated the effects of this compound on HepG2 cells and found that it significantly inhibited cell proliferation with an IC50 value of 10.37 μM. Flow cytometry analysis revealed that the compound primarily induced G2/M phase arrest, suggesting its potential as a lead compound for developing new anticancer therapies .

-

Comparative Analysis with Other Compounds :

- When compared to other pyrimidine derivatives, such as 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine, N2-cyclopentyl showed unique activity profiles due to its specific substitution pattern. This distinctiveness may contribute to its selective inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules aimed at targeting cancer pathways.

- Biological Research : The compound is studied for its ability to inhibit specific kinases involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2-cyclopentyl-5-nitropyrimidine-2,4-diamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the pyrimidine core. Key steps include nitration at the 5-position and cyclopentylamine substitution at the N2 position. Reaction conditions (e.g., solvent polarity, temperature gradients, and catalyst selection) critically impact regioselectivity. For example, using polar aprotic solvents like DMF at 80–100°C enhances nitro-group stability during substitution . Thin-layer chromatography (TLC) and HPLC are recommended for intermediate purification monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopentyl proton integration at δ 1.5–2.5 ppm and nitro-group deshielding effects) .

- IR : The nitro group exhibits strong absorption bands at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H⁺] for C₉H₁₄N₅O₂: 232.1144) .

Q. How can researchers assess the purity of this compound during synthesis?

- Methodological Answer : Combine chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/water) and spectroscopic methods. For instance, HPLC purity >95% with a retention time matching a reference standard is ideal. Differential scanning calorimetry (DSC) can detect polymorphic impurities by analyzing melting point deviations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 5-nitropyrimidine derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or structural analogs with minor substituent changes. Systematic structure-activity relationship (SAR) studies are critical. For example, replacing the cyclopentyl group with a cyclohexyl moiety in analogs reduces antiproliferative activity by ~40%, highlighting substituent steric effects . Validate findings using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding to kinase domains (e.g., EGFR). The nitro group’s electron-withdrawing properties enhance H-bonding with active-site residues .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2.0 Å indicate stable binding .

- QSAR Models : Corrogate substituent lipophilicity (LogP) with IC₅₀ values to optimize bioactivity .

Q. What experimental designs are recommended for evaluating antiproliferative mechanisms of this compound?

- Methodological Answer :

- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) .

- Mechanistic Studies : Perform flow cytometry for cell-cycle analysis (G1/S arrest suggests CDK inhibition) and Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

- Resistance Profiling : Compare efficacy in wild-type vs. ABCB1-overexpressing cells to assess P-gp-mediated resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.